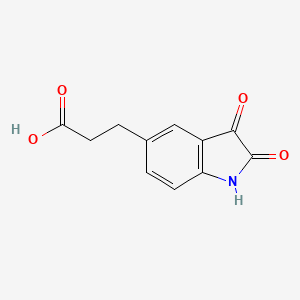

3-(2,3-Dioxoindolin-5-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dioxo-1H-indol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9(14)4-2-6-1-3-8-7(5-6)10(15)11(16)12-8/h1,3,5H,2,4H2,(H,13,14)(H,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJGBTBSYFKTPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CCC(=O)O)C(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,3 Dioxoindolin 5 Yl Propanoic Acid and Its Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-(2,3-Dioxoindolin-5-yl)propanoic acid suggests logical disconnections to identify plausible starting materials. The primary disconnection is the carbon-carbon bond between the C-5 position of the isatin (B1672199) ring and the propanoic acid side chain. This approach points to a C-5 functionalization of a pre-existing isatin molecule as a key synthetic step, likely via an electrophilic aromatic substitution reaction such as a Friedel-Crafts acylation.

Further disconnection of the isatin (1H-indole-2,3-dione) core itself leads back to simpler aromatic precursors. dergipark.org.tr Classical synthetic routes like the Sandmeyer or Stolle syntheses suggest that a substituted aniline (B41778) would serve as a practical starting material for building the heterocyclic ring system. This two-pronged retrosynthetic strategy—breaking down the side chain attachment and the core ring structure—provides a clear roadmap for the forward synthesis.

Classical and Contemporary Approaches to the 2,3-Dioxoindoline Core

The 2,3-dioxoindoline, or isatin, scaffold is a privileged structure in medicinal chemistry and organic synthesis. dergipark.org.tr Its synthesis has been the subject of extensive research, leading to the development of several classical and modern methods.

Despite its utility, the classical Sandmeyer process can face challenges, particularly with anilines that are highly substituted or have poor solubility in the aqueous reaction media. nih.gov To address these limitations, several modifications have been developed. One significant improvement involves replacing sulfuric acid with methanesulfonic acid during the cyclization step, which can enhance the solubility of intermediates and improve yields. nih.gov The use of co-solvents has also been explored to facilitate the reaction for more lipophilic substrates. nih.gov

The Stolle synthesis offers an important alternative to the Sandmeyer method for constructing the isatin scaffold. chemicalbook.comirapa.org This approach involves the reaction of a primary or secondary aniline with oxalyl chloride to generate an intermediate chlorooxalylanilide. dergipark.org.trbiomedres.us Subsequent intramolecular Friedel-Crafts-type cyclization, promoted by a Lewis acid, affords the final isatin product. biomedres.us

Commonly employed Lewis acids for the cyclization step include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·Et₂O), and titanium tetrachloride (TiCl₄). dergipark.org.trirapa.org The Stolle synthesis is particularly effective for producing N-substituted isatins and can be applied to a range of substituted anilines. chemicalbook.combiomedres.usresearchgate.net

| Feature | Sandmeyer Synthesis | Stolle Synthesis |

| Aniline Reactant | Primarily primary anilines | Primary or secondary anilines |

| Key Reagents | Chloral hydrate, hydroxylamine (B1172632) hydrochloride, H₂SO₄ | Oxalyl chloride, Lewis acid (e.g., AlCl₃, TiCl₄) |

| Key Intermediate | Isonitrosoacetanilide | Chlorooxalylanilide |

| Primary Application | General isatin synthesis | Effective for N-substituted isatins |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isatin and its derivatives to reduce environmental impact. These modern approaches focus on using less hazardous reagents, milder reaction conditions, and more sustainable solvents. researchgate.netnih.gov

Several innovative green methods have been reported:

Oxidative Methods : Environmentally benign oxidation of indole (B1671886) derivatives using molecular oxygen (O₂) as the oxidant, often in the presence of a photosensitizer, has been developed for the synthesis of N-alkylated isatins. nih.gov Other protocols use catalytic amounts of iodine with tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org

Electrochemical Synthesis : Electrochemical oxygenation of indoles provides a green route to isatins, utilizing molecular oxygen as the sole oxidant without the need for a mediator. organic-chemistry.org

Aqueous Media : Three-component reactions involving isatin, an amino acid, and a dialkyl acetylenedicarboxylate (B1228247) have been successfully carried out under catalyst-free and base-free conditions in water, demonstrating the feasibility of aqueous synthesis for isatin derivatives. nih.gov

| Green Approach | Key Features |

| Oxidation of Indoles | Uses O₂ as a clean oxidant; photosensitizers may be employed. nih.gov |

| Electrochemical Synthesis | Mediator-free; uses molecular oxygen as the terminal oxidant. organic-chemistry.org |

| Catalytic Systems | Employs I₂/TBHP or I₂-DMSO for efficient C-N bond formation. organic-chemistry.orgresearchgate.net |

| Aqueous Synthesis | Uses water as a solvent, avoiding volatile organic compounds. nih.gov |

Strategies for Introducing the Propanoic Acid Side Chain at the C-5 Position

Once the isatin core is synthesized, the next critical step is the introduction of the propanoic acid side chain at the C-5 position. The electronic properties of the isatin ring system dictate the regioselectivity of this functionalization.

The benzene (B151609) portion of the isatin ring is susceptible to electrophilic aromatic substitution. researchgate.net Due to the directing effects of the carbonyl and amide groups within the heterocyclic ring, electrophilic attack occurs preferentially at the C-5 and C-7 positions. researchgate.net In many cases, the C-5 position is the more reactive site, making it the primary target for functionalization. dergipark.org.trchemicalbook.com This regioselectivity is crucial for the synthesis of the target compound.

A plausible and widely used method for introducing a carbon chain onto an aromatic ring is the Friedel-Crafts reaction. To install the required 3-carboxypropyl group, a Friedel-Crafts acylation using succinic anhydride (B1165640) as the electrophile would be a suitable strategy. This reaction, catalyzed by a Lewis acid like AlCl₃, would introduce a 4-oxo-4-(2,3-dioxoindolin-5-yl)butanoic acid side chain. The ketone within this side chain would then need to be reduced to a methylene (B1212753) group to yield the final propanoic acid moiety. Standard reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, could be employed for this transformation. This two-step sequence of acylation followed by reduction provides a reliable pathway to install the desired alkyl-carboxylic acid side chain at the C-5 position of the isatin core. The C-5 position is a well-established site for substitution, with reactions like nitration and halogenation being commonly reported at this position. dergipark.org.trnih.govnih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The Heck reaction, in particular, offers a viable pathway for synthesizing this compound from a 5-halo-isatin precursor.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govmdpi.com For the synthesis of the target molecule, a 5-halo-isatin (e.g., 5-bromo-isatin or 5-iodo-isatin) can be coupled with an acrylate (B77674) ester, such as ethyl acrylate or tert-butyl acrylate. This reaction, often catalyzed by palladium complexes, typically proceeds in the presence of a base to form a substituted alkene. mdpi.comnih.gov The resulting product is an ester of (E)-3-(2,3-dioxoindolin-5-yl)acrylic acid, which can then be reduced (e.g., via catalytic hydrogenation) to the corresponding propanoate ester. Subsequent hydrolysis of the ester group yields the final propanoic acid.

Key parameters for a successful Heck reaction include the choice of palladium catalyst, ligand, base, and solvent. ugent.be Phosphine-free palladium precursors are sometimes employed, and water can be used as a cosolvent to align with green chemistry principles. nih.gov

The Suzuki-Miyaura coupling , another cornerstone of C-C bond formation, typically couples an organoboron compound with an organohalide. While highly versatile, its direct application for creating an aliphatic side chain like propanoic acid is less straightforward than the Heck reaction. It would require a pre-functionalized organoboron reagent containing the three-carbon propanoic acid chain.

Table 1: Representative Conditions for Heck-type Reactions

| Parameter | Typical Conditions |

|---|---|

| Aryl Halide | 5-Bromo-isatin, 5-Iodo-isatin |

| Alkene | Ethyl acrylate, tert-Butyl acrylate |

| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂), Pd/C |

| Ligand | Phosphine ligands (e.g., PPh₃) or phosphine-free systems |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) |

| Solvent | DMF, Acetonitrile (MeCN), Water mixtures |

| Temperature | 80-120 °C |

Direct C-H Activation and Functionalization Approaches

Direct C-H activation has emerged as a highly efficient and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials. researchgate.net Rhodium-catalyzed C-H functionalization, in particular, has shown significant promise for creating new C-C bonds. researchgate.netnih.gov

For the synthesis of this compound, a hypothetical route could involve the direct C-H functionalization of the C-5 position of an N-protected isatin. This approach would likely employ a rhodium catalyst to facilitate the insertion of a carbene or carbenoid species derived from a diazo compound, such as ethyl diazoacetate, followed by further elaboration. rsc.orgnih.gov The reaction mechanism typically involves a sequence of C-H activation, carbene insertion, and annulation or functionalization. rsc.orgnih.gov

While specific examples of this transformation on the isatin C-5 position to generate a propanoic acid side chain are not extensively documented, the general principles of rhodium-catalyzed C-H activation suggest its feasibility. researchgate.net The reaction would require careful optimization of the directing group on the isatin nitrogen, the rhodium catalyst, ligands, and reaction conditions to achieve the desired regioselectivity at the C-5 position.

Table 2: General Parameters for Rhodium-Catalyzed C-H Functionalization

| Parameter | Description |

|---|---|

| Substrate | N-protected Isatin (e.g., N-acetyl, N-pivaloyl) |

| Coupling Partner | Diazo compound (e.g., ethyl diazoacetate) |

| Catalyst | Rhodium complexes (e.g., [RhCp*Cl₂]₂, Rh₂(OAc)₄) |

| Directing Group | Amide, Carbamate, or other coordinating groups at N-1 |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |

| Temperature | Room temperature to elevated temperatures |

Synthetic Routes for N-Substituted 2,3-Dioxoindolin-1-yl Propanoic Acid Derivatives

The synthesis of N-substituted 2,3-dioxoindolin-1-yl propanoic acid derivatives typically involves the modification of the isatin nitrogen at the N-1 position.

Alkylation and Acylation at the N-1 Position

N-alkylation of the isatin core is a common strategy for introducing substituents at the N-1 position. nih.gov The acidic N-H proton of isatin can be deprotonated with a base, followed by reaction with an alkylating agent. To synthesize N-substituted propanoic acid derivatives, an appropriate 3-halopropanoate ester, such as ethyl 3-bromopropanoate, can be used as the alkylating agent.

Microwave-assisted N-alkylation has been shown to be a simple and efficient method, often leading to reduced reaction times and increased yields compared to conventional heating. nih.govresearchgate.net Common bases used for this transformation include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). nih.govresearchgate.net Following the alkylation, the ester can be hydrolyzed to the corresponding carboxylic acid. nih.gov

N-acylation is another method for functionalizing the N-1 position. This can be achieved by reacting isatin with an appropriate acylating agent, such as a propanoic acid derivative containing a leaving group (e.g., an acyl chloride or anhydride), typically in the presence of a base. sciensage.inforesearchgate.netresearchgate.net

Table 3: Conditions for N-Alkylation of Isatin with Propanoate Precursors

| Alkylating Agent | Base | Solvent | Method | Yield |

|---|---|---|---|---|

| Ethyl chloroacetate | K₂CO₃ | DMF | Microwave | High |

| Ethyl bromoacetate | Cs₂CO₃ | NMP | Microwave | High |

| Alkyl halides | NaH, CaH₂ | Various | Conventional | Moderate to High |

| Functionalized alkyl halides | K₂CO₃, Cs₂CO₃ | DMF, NMP | Microwave | Good |

Mannich Reaction Derived Pathways

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, formaldehyde (B43269), and a primary or secondary amine. ijpsonline.com Isatin and its derivatives are known to undergo Mannich reactions, typically at the N-1 position, to form N-Mannich bases. nih.govmdpi.com

While a direct, one-step Mannich reaction to form an N-propanoic acid derivative is not typical, a multi-step pathway derived from a Mannich reaction is conceivable. For instance, a Mannich reaction on isatin with formaldehyde and a suitable amine could introduce an aminomethyl group at the N-1 position. This intermediate could then be further functionalized. A more direct, though less conventional, approach might involve a Mannich-type reaction with formaldehyde and an amino acid, such as β-alanine, or a derivative thereof, to introduce the propanoic acid side chain at the N-1 position. The acidic imino group of isatin is typically the site of the Mannich condensation. mdpi.com

Stereoselective Synthesis Considerations for Related Propanoic Acid Analogues

The synthesis of chiral analogues of this compound, where a stereocenter exists on the propanoic acid side chain or on an N-substituent, requires stereoselective methods.

One major strategy is the chiral pool synthesis , which utilizes readily available chiral starting materials. researchgate.netelsevierpure.comnih.gov For instance, to synthesize N-substituted isatins with a chiral propanoic acid moiety, a chiral amino acid can be used as the starting material. An example is the synthesis of (R)-ethyl 2-(isatin-1-yl)propanoates starting from (R)-alanines via the Sandmeyer method. researchgate.net This approach embeds the desired stereochemistry from the beginning of the synthetic sequence.

Another powerful approach is asymmetric catalysis . This involves the use of a chiral catalyst to induce enantioselectivity in a reaction. For the synthesis of N-substituted isatins, asymmetric organocatalytic aza-Michael reactions have been reported. aalto.fi In this method, isatin is activated and used as an aza-Michael donor in reactions with unsaturated compounds, yielding N-substituted isatins with high enantioselectivity. aalto.fi This strategy could be adapted to introduce a chiral propanoic acid-derived substituent at the N-1 position.

For analogues with a chiral center on the C-5 side chain, an asymmetric variant of the Heck reaction or an asymmetric hydrogenation of the acrylic acid intermediate could be employed to establish the stereocenter.

Optimization of Reaction Conditions and Process Development

The optimization of reaction conditions is crucial for developing efficient, scalable, and cost-effective synthetic processes. For the synthesis of this compound and its derivatives, several parameters would need to be systematically investigated for any chosen synthetic route.

For metal-catalyzed reactions like the Heck coupling, key variables include:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands (e.g., phosphines, N-heterocyclic carbenes) to maximize catalytic activity and stability.

Base: The choice and stoichiometry of the base (e.g., organic amines vs. inorganic carbonates) can significantly impact reaction rates and yields.

Solvent: The solvent system can affect the solubility of reactants and the catalyst's efficacy.

Temperature and Reaction Time: Optimizing these parameters is essential to ensure complete conversion while minimizing the formation of byproducts.

For reactions like N-alkylation, optimization would focus on:

Base and Solvent: As with cross-coupling, the choice of base and solvent is critical for efficient deprotonation and substitution.

Reaction Mode: Comparing conventional heating versus microwave irradiation can reveal significant differences in reaction times and yields. nih.gov

Stoichiometry: The molar ratio of the alkylating agent to the isatin substrate would be optimized to prevent side reactions and ensure high conversion.

Process development would also involve designing efficient work-up and purification procedures to isolate the final product with high purity and yield, which is essential for any potential scale-up of the synthesis.

Table 4: Key Parameters for Optimization in Synthesis

| Parameter | Influence on Reaction |

|---|---|

| Catalyst Loading | Affects reaction rate and cost; lower loading is preferable. |

| Ligand Choice | Influences catalyst stability, activity, and selectivity. |

| Base Strength/Type | Critical for catalyst turnover (Heck) or substrate activation (N-alkylation). |

| Solvent Polarity | Affects solubility of reactants and catalyst performance. |

| Temperature | Impacts reaction kinetics and can influence selectivity and byproduct formation. |

| Reaction Time | Optimized to achieve maximum conversion without product degradation. |

Chemical Reactivity and Derivatization Pathways of 3 2,3 Dioxoindolin 5 Yl Propanoic Acid

Reactions Involving the 2,3-Dioxoindoline System

The isatin (B1672199) scaffold is a versatile building block in organic synthesis due to its multiple reactive sites. nih.gov Key reactions include nucleophilic additions to the carbonyl groups, electrophilic substitutions on the aromatic ring, and various ring-opening and expansion reactions.

Nucleophilic Addition to Carbonyl Groups (C-2, C-3)

The C-3 keto-carbonyl group of the isatin ring is highly electrophilic and readily undergoes nucleophilic addition reactions. beilstein-journals.org The C-2 amide carbonyl is comparatively less reactive. This differential reactivity allows for selective transformations at the C-3 position.

Common nucleophiles that react with the C-3 carbonyl include organometallic reagents, enolates, and ylides. For instance, the addition of Grignard reagents or organolithium reagents to isatins typically results in the formation of 3-substituted-3-hydroxyoxindoles. While specific examples for 3-(2,3-Dioxoindolin-5-yl)propanoic acid are not extensively documented, the general reactivity pattern of isatins suggests that it would undergo similar transformations.

The Wittig reaction, involving the use of phosphonium (B103445) ylides, provides a pathway to convert the C-3 carbonyl group into an exocyclic double bond, leading to 3-methyleneoxindole (B167718) derivatives. nih.gov This reaction is a powerful tool for introducing carbon-carbon double bonds.

Table 1: Examples of Nucleophilic Addition Reactions on Isatin Derivatives (Note: These are general examples for the isatin scaffold and may be applicable to this compound)

| Nucleophile | Reagent Example | Product Type |

| Organometallic | Grignard Reagent (e.g., MeMgBr) | 3-Alkyl-3-hydroxyoxindole |

| Ylide | Wittig Reagent (e.g., Ph3P=CH2) | 3-Methyleneoxindole |

| Enolate | Acetone (in aldol (B89426) condensation) | 3-(2-oxopropyl)-3-hydroxyoxindole |

| Indoles | Indole (B1671886) (Friedel-Crafts type) | 3,3-Di(indolyl)oxindole |

Electrophilic Substitution on the Aromatic Ring

The benzene (B151609) ring of the isatin core can undergo electrophilic aromatic substitution. The existing propanoic acid group at the C-5 position, being an electron-withdrawing group after deprotonation or an ortho-, para-director if protonated, will influence the position of further substitution. Generally, electrophilic substitution on the isatin ring occurs at the C-5 and C-7 positions. researchgate.net Given that the C-5 position is already substituted in the target molecule, electrophilic attack would be directed primarily to the C-7 position.

Halogenation, such as bromination, can be achieved using reagents like bromine in acetic acid. researchgate.net Nitration can be carried out using a mixture of nitric acid and sulfuric acid. wright.edu Friedel-Crafts reactions, both alkylation and acylation, are also possible, typically requiring a Lewis acid catalyst. rsc.orgacs.org

Ring-Opening and Ring-Expansion Reactions

The strained five-membered ring of the isatin system is susceptible to both ring-opening and ring-expansion reactions under specific conditions.

Base-catalyzed hydrolysis of the amide bond (C2-N1) can lead to the opening of the lactam ring, forming an isatinate salt. researchgate.net This intermediate can then undergo further reactions.

Ring-expansion reactions of isatins provide access to valuable heterocyclic scaffolds such as quinolines and quinazolines. nih.govresearchgate.net A well-known example is the Pfitzinger reaction, where isatin reacts with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. ijsr.net This reaction proceeds through the initial ring-opening of the isatin, followed by condensation and cyclization. Another approach involves the reaction of isatins with diazomethane (B1218177) or its derivatives, which can lead to the insertion of a methylene (B1212753) group and expansion to a quinolone ring system. organic-chemistry.orgchemistryviews.org

Transformations of the Propanoic Acid Moiety

The propanoic acid side chain at the C-5 position offers a versatile handle for a variety of chemical modifications, primarily targeting the carboxylic acid functional group.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are common strategies for modifying the physicochemical properties of a molecule.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is generally reversible and often requires conditions that favor the formation of the ester, such as the removal of water. For example, reaction with methanol (B129727) in the presence of sulfuric acid would yield the corresponding methyl ester. researchgate.net

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation usually requires the activation of the carboxylic acid, which can be achieved using a variety of coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in combination with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. mdpi.com

Table 2: Representative Esterification and Amidation Reagents

| Transformation | Reagent/Catalyst | Product Functional Group |

| Esterification | Methanol / H2SO4 | Methyl Ester |

| Esterification | Ethanol / HCl | Ethyl Ester |

| Amidation | Benzylamine / DCC, HOBt | N-Benzyl Amide |

| Amidation | Morpholine / EDAC, NHS | Morpholine Amide |

Reduction of Carboxylic Acid to Alcohol or Aldehyde

The carboxylic acid group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.

The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent, with lithium aluminum hydride (LiAlH4) being the most commonly used reagent for this transformation. lookchem.comchemistrysteps.com The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to liberate the alcohol. It is important to note that LiAlH4 will also reduce the carbonyl groups of the isatin ring.

Selective reduction of the carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation often requires the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction with a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3).

α-Functionalization of the Propanoic Acid Chain

The propanoic acid chain of this compound offers a key site for chemical modification, particularly at the α-carbon (the carbon atom adjacent to the carboxylic acid group). This position is activated by the neighboring carboxyl group, making it susceptible to a variety of functionalization reactions. These modifications can be instrumental in altering the molecule's steric profile, electronic properties, and potential biological interactions.

One of the most common methods for α-functionalization is halogenation. Carboxylic acids with α-hydrogens can undergo bromination in the presence of a catalyst such as phosphorus tribromide (PBr₃) in what is known as the Hell-Volhard-Zelinski (HVZ) reaction. chemistrysteps.com In this reaction, the carboxylic acid is first converted to an acid bromide, which can then enolize. The enol form subsequently reacts with bromine to yield the α-bromo acid bromide, which is then hydrolyzed to the α-bromo carboxylic acid. chemistrysteps.com A similar approach can be used for chlorination, often employing N-chlorosuccinimide (NCS) and a catalyst like thionyl chloride to generate the acid chloride in situ. chemistrysteps.com

The resulting α-halo acids are versatile synthetic intermediates. They can undergo nucleophilic substitution reactions to introduce a wide range of functional groups at the α-position. For instance, reaction with ammonia (B1221849) can yield α-amino acids, while reaction with azides followed by reduction can also lead to amino acids. Thiol nucleophiles can be used to introduce sulfur-containing moieties.

Furthermore, the α-carbon can be deprotonated using a strong base to form an enolate, which can then react with various electrophiles. However, the acidity of the carboxylic acid proton necessitates the use of at least two equivalents of a strong base. This enolate can then be alkylated, acylated, or undergo other carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents on the propanoic acid chain.

Synthesis of Conjugates and Hybrid Molecules Incorporating this compound

The presence of a carboxylic acid group in this compound makes it a valuable building block for the synthesis of conjugates and hybrid molecules. The carboxylic acid can be readily activated and coupled with various nucleophiles, such as amines and alcohols, to form amide and ester linkages, respectively. This strategy is widely employed in medicinal chemistry to link a pharmacophore, in this case, the isatin moiety, to another molecule to enhance its properties, such as targeting, solubility, or biological activity.

Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), can be used to facilitate the formation of amide bonds with a wide array of primary and secondary amines. This allows for the conjugation of this compound to amino acids, peptides, or other amine-containing molecules.

Similarly, esterification can be achieved through Fischer esterification with an alcohol under acidic conditions or by reacting the corresponding acid chloride or a mixed anhydride (B1165640) with an alcohol. These ester conjugates can be designed as prodrugs, which are inactive in their ester form but are hydrolyzed in vivo to release the active carboxylic acid.

The isatin core itself can also be a site for conjugation. For example, the nitrogen atom of the indolinone ring can be alkylated or acylated to introduce further diversity and create more complex hybrid molecules. The synthesis of such conjugates allows for the exploration of new chemical space and the development of molecules with potentially novel or improved biological activities.

Structure-Activity Relationship (SAR) Studies via Chemical Modification of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies would systematically explore how modifications at different positions of the molecule impact its biological profile. While specific SAR data for this exact compound is not extensively available in the public domain, general principles from related isatin and indole-5-propanoic acid derivatives can provide valuable insights. nih.govresearchgate.net

Modulation of Substituents on the Indolinone Core

The indolinone (isatin) core is a key feature of the molecule, and modifications to this ring system can significantly influence its biological activity. researchgate.net The aromatic ring of the isatin nucleus can be substituted at the 4-, 6-, and 7-positions with a variety of functional groups.

| Position on Indolinone Core | Type of Substituent | Potential Impact on Activity |

| C4, C6, C7 | Electron-donating groups (e.g., -OCH₃, -CH₃) | May enhance activity through increased electron density in the aromatic ring. |

| C4, C6, C7 | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Can modulate the electronic properties and potentially improve pharmacokinetic properties. |

| C4, C6, C7 | Halogens (F, Cl, Br) | Can increase lipophilicity and may introduce new interactions with biological targets. |

These substitutions can affect the molecule's lipophilicity, electronic distribution, and steric properties, all of which can influence how the molecule interacts with its biological target. For instance, the introduction of a halogen at the 5- or 6-position of the isatin ring has been shown in some series to enhance certain biological activities. nih.gov

Variation of the Propanoic Acid Chain and its Terminal Functionality

The propanoic acid side chain is another critical component for SAR studies. Modifications to its length, rigidity, and terminal functional group can have a profound impact on activity.

| Modification of Propanoic Acid Chain | Example | Potential Impact on Activity |

| Chain Length | Ethanoic acid, butanoic acid | Can alter the distance and orientation of the terminal functional group relative to the indolinone core, affecting binding to a target. |

| Chain Rigidity | Introduction of a double bond (propenoic acid) | Can restrict conformational flexibility, which may lead to a more favorable binding conformation. |

| Terminal Functional Group | Ester, amide, nitrile | Can modulate polarity, solubility, and the ability to form hydrogen bonds. Esters and amides can also act as prodrugs. |

For example, converting the terminal carboxylic acid to an ester or an amide can change the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor. These changes can influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to a target.

N-Substitution Effects on Molecular Interactions

The nitrogen atom of the indolinone ring is a common site for modification in isatin derivatives. The hydrogen atom at the N-1 position can be replaced with a variety of substituents, which can significantly alter the molecule's properties.

| N-1 Substituent | Example | Potential Impact on Activity |

| Alkyl groups | Methyl, ethyl, propyl | Can increase lipophilicity and introduce steric bulk, which may influence binding. |

| Acyl groups | Acetyl, benzoyl | Can act as a hydrogen bond acceptor and may alter the electronic properties of the ring system. |

| Aromatic groups | Phenyl, substituted phenyl | Can introduce pi-stacking interactions with a biological target. |

N-substitution can affect the planarity of the ring system and can introduce new points of interaction with a biological target. For example, the introduction of a bulky group at the N-1 position may orient the rest of the molecule in a specific conformation that is more or less favorable for binding. The electronic nature of the substituent on the nitrogen can also influence the reactivity of the C-3 carbonyl group.

Spectroscopic and Structural Analysis of this compound Faces Data Unavailability

A thorough investigation into the spectroscopic and advanced structural elucidation of the chemical compound this compound has revealed a significant gap in publicly available scientific literature. Despite extensive searches for detailed experimental data, specific Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for this exact molecule could not be located.

The intended analysis, which was to be structured around a detailed examination of its ¹H NMR, ¹³C NMR, two-dimensional NMR techniques, and IR spectroscopy, cannot be completed with the required scientific accuracy and specificity. While general principles of NMR and IR spectroscopy allow for theoretical predictions of the spectral characteristics of the isatin and propanoic acid moieties, the absence of published, experimentally verified data prevents a detailed and authoritative discussion of the compound's specific chemical shifts, coupling constants, and vibrational frequencies.

Research on related compounds, such as various 5-substituted isatin derivatives, provides a foundational understanding of how substitutions on the isatin ring affect its spectroscopic properties. scispace.comnih.govnih.gov For instance, studies on 5-nitroisatin (B147319) and N-substituted isatins offer insights into the electronic environment of the isatin core. scispace.com Similarly, the characteristic spectral features of the propanoic acid functional group are well-documented in the literature. hmdb.cadocbrown.info However, direct extrapolation of this data to this compound would be speculative and would not meet the standards of a rigorous scientific report.

A closely related compound, 5-(2-carboxyethenyl)isatin, which features a carbon-carbon double bond in the side chain, has been synthesized and characterized. nih.govut.ac.ir While structurally similar, the presence of the ethenyl group introduces different electronic and conformational effects compared to the saturated propanoic acid side chain, meaning its spectral data cannot be used as a direct substitute.

Without access to primary research that includes the synthesis and full characterization of this compound, any attempt to generate the detailed spectroscopic analysis as outlined would lack the necessary factual basis. Therefore, the specific data required to populate the sections on NMR and IR spectroscopy for this particular compound is not available at this time.

Spectroscopic and Advanced Structural Elucidation of 3 2,3 Dioxoindolin 5 Yl Propanoic Acid

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. The molecular formula for 3-(2,3-Dioxoindolin-5-yl)propanoic acid is C₁₁H₉NO₄. chemscene.com HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to confirm this composition by comparing the experimental mass-to-charge ratio (m/z) with the theoretical exact mass.

The theoretical monoisotopic mass of the neutral molecule is calculated to be 219.0532 u. In positive-ion mode, the protonated molecule ([M+H]⁺) would be observed, while in negative-ion mode, the deprotonated molecule ([M-H]⁻) would be detected. The high mass accuracy of HRMS (typically < 5 ppm) allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing definitive confirmation of the molecular formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M] | C₁₁H₉NO₄ | 219.0532 |

| [M+H]⁺ | C₁₁H₁₀NO₄⁺ | 220.0604 |

| [M-H]⁻ | C₁₁H₈NO₄⁻ | 218.0459 |

| [M+Na]⁺ | C₁₁H₉NO₄Na⁺ | 242.0424 |

This interactive table presents the theoretical exact masses for various ionic species of this compound, which would be confirmed by HRMS.

While detailed experimental MS/MS data for this compound are not widely available in the scientific literature, its fragmentation pathways can be predicted based on its chemical structure. Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides valuable structural information.

Key structural features that would direct fragmentation include the carboxylic acid group, the propanoic acid side chain, and the isatin (B1672199) ring system with its two carbonyl groups.

Predicted Fragmentation Pathways:

Loss of H₂O: The carboxylic acid group can readily lose a molecule of water (18.01 u), a common fragmentation for carboxylic acids.

Loss of COOH radical or CO₂: Cleavage of the bond between the propanoic chain and the carboxyl group could occur. Decarboxylation (loss of CO₂, 44.00 u) is a characteristic fragmentation pathway for protonated carboxylic acids.

Cleavage of the Propanoic Side Chain: Fragmentation could occur via cleavage of the C-C bonds in the propanoic acid side chain. A key fragmentation would be the loss of the entire propanoic acid moiety via cleavage of the bond connecting it to the isatin ring.

Isatin Ring Fragmentation: The isatin core itself can undergo characteristic fragmentation, typically involving the sequential loss of carbon monoxide (CO, 28.00 u) molecules from the α-dicarbonyl system.

| Precursor Ion (m/z) | Predicted Fragment Ion | Neutral Loss | Theoretical Fragment m/z |

| 220.0604 ([M+H]⁺) | [M+H - H₂O]⁺ | H₂O | 202.0499 |

| 220.0604 ([M+H]⁺) | [M+H - CO₂]⁺ | CO₂ | 176.0600 |

| 220.0604 ([M+H]⁺) | [M+H - CO]⁺ | CO | 192.0655 |

| 192.0655 | [M+H - 2CO]⁺ | CO | 164.0706 |

| 220.0604 ([M+H]⁺) | [Isatin-5-yl]⁺ | C₃H₅O₂ | 146.0444 |

This interactive table outlines the predicted fragmentation patterns for this compound under MS/MS conditions. These pathways are hypothetical and await experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. While a specific experimental spectrum for this compound is not available in published literature, the expected absorption maxima (λmax) can be inferred from its constituent chromophores.

The primary chromophore in the molecule is the isatin (1H-indole-2,3-dione) ring system. Isatin and its derivatives are known for their distinct color, which arises from electronic transitions within the conjugated system that includes the benzene (B151609) ring and the α-dicarbonyl moiety. Typically, isatins exhibit two main absorption bands:

An intense band in the UV region (around 250-300 nm) corresponding to π → π* transitions within the aromatic system.

A weaker band in the visible or near-UV region (around 400-420 nm) attributed to n → π* transitions of the dicarbonyl groups, which is responsible for their characteristic orange-red color.

The propanoic acid substituent at the 5-position is an auxochrome and is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted isatin, depending on the solvent polarity.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsional angles, and intermolecular interactions.

Currently, there is no published crystal structure for this compound in the Cambridge Structural Database (CSD) or other publicly accessible resources. If a suitable single crystal were obtained, X-ray diffraction analysis would reveal:

Molecular Conformation: The orientation of the propanoic acid side chain relative to the planar isatin ring.

Intermolecular Interactions: The presence of hydrogen bonding, a critical interaction expected for this molecule. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the isatin moiety contains a hydrogen bond donor (N-H) and two carbonyl acceptors (C=O). These interactions would likely lead to the formation of complex supramolecular architectures, such as dimers, chains, or sheets in the crystal lattice.

Crystal Packing: How the individual molecules arrange themselves in the unit cell, which influences the material's bulk properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy, particularly circular dichroism (CD), is used to study chiral molecules that can exist as non-superimposable mirror images (enantiomers). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.

An analysis of the structure of this compound reveals that it is an achiral molecule. It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. As the molecule and its mirror image are superimposable, it cannot exist as enantiomers.

Therefore, chiroptical spectroscopy is not applicable for the enantiomeric characterization of this compound.

Computational Chemistry and Molecular Modeling Studies of 3 2,3 Dioxoindolin 5 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and reactivity of a molecule from first principles.

Molecular Mechanics and Dynamics Simulations

These methods are used to study the physical movements and conformational flexibility of molecules.

Protein-Ligand Docking Simulations for Mechanistic Hypotheses (Non-Clinical Targets)Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 3-(2,3-Dioxoindolin-5-yl)propanoic acid) when bound to a target protein.nih.govEven with non-clinical targets, such as enzymes used in research (e.g., lysozyme, trypsin), docking simulations could generate hypotheses about the molecule's binding mode. These simulations would score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions, providing insights into the structural basis of its potential molecular interactions.nih.gov

While the foundational data to populate these sections for this compound is not available, the described methodologies represent the standard computational workflow for characterizing a novel chemical compound. Future research applying these techniques would be necessary to generate the specific findings required for a comprehensive analysis.

Molecular Dynamics Simulations to Explore Binding Interactions

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations serve to validate the binding modes predicted by molecular docking and to explore the stability of the ligand-receptor complex. ut.ac.irresearchgate.net These simulations provide a dynamic picture of the interactions between the compound and its biological target, such as an enzyme's active site.

In studies involving isatin (B1672199) derivatives, MD simulations have been employed to confirm the stability of interactions with various protein targets, including cyclin-dependent kinases (CDKs) and proteases. nih.govresearchgate.net For instance, simulations can track the conformational changes of both the ligand and the protein, revealing the durability of key hydrogen bonds and hydrophobic interactions over a set period, often nanoseconds. dovepress.com A simulation might show that the dioxoindoline core of the molecule forms stable hydrogen bonds with backbone residues of a kinase, such as LEU83 and GLU81 in CDK2, while the propanoic acid substituent at the 5-position explores solvent-exposed regions or forms additional electrostatic interactions, thereby anchoring the molecule firmly in the binding pocket. nih.gov

Analysis of the simulation trajectory can include metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A low and stable RMSD value for the ligand throughout the simulation suggests that it maintains a consistent binding pose, indicating a stable interaction. dovepress.com RMSF analysis can highlight which parts of the molecule or protein are flexible and which are rigid upon binding. These dynamic insights are critical for understanding the compound's mechanism of action and for the rational design of derivatives with improved binding affinity. dovepress.comnih.gov

| Simulation Metric | Value | Interpretation |

|---|---|---|

| Average Ligand RMSD | ~1.5 Å | Indicates high stability of the binding pose within the active site. |

| Key Hydrogen Bond Occupancy (Isatin O with Residue X) | >90% | Persistent and stable hydrogen bond, crucial for binding affinity. |

| Key Hydrogen Bond Occupancy (Propanoic Acid O with Residue Y) | ~75% | Moderately stable electrostatic interaction contributing to binding. |

| Binding Free Energy (MM/PBSA) | -95.5 kJ/mol | Favorable binding energy, suggesting a strong and spontaneous interaction. |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. researchgate.netijper.orgsapub.org

For derivatives of the isatin scaffold, numerous QSAR models have been developed to predict their in vitro activity against various targets, including cancer cell lines and viral enzymes. nih.govut.ac.irut.ac.ir These models are built using a "training set" of compounds with known activities. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that relates molecular descriptors (numerical representations of chemical structure) to biological activity (e.g., IC50 values). ut.ac.ir

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates predictive contour maps. nih.govrsc.org These maps visualize regions where modifications to the molecular structure—such as adding bulky groups, or electron-withdrawing or -donating groups—are likely to increase or decrease activity. imist.ma For this compound, a QSAR model could predict its anticancer activity based on descriptors calculated for its unique structure, comparing it to other 5-substituted isatin derivatives. The statistical validity of these models is crucial, often assessed by parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). researchgate.netsapub.orgrsc.org

Pharmacophore modeling is instrumental in abstracting the key structural features from a set of active molecules. mdpi.comresearchgate.net For isatin derivatives, a common pharmacophore model might include:

Two hydrogen bond acceptors: corresponding to the two carbonyl oxygens of the isatin core. mdpi.com

An aromatic ring: representing the benzene (B151609) ring of the indoline (B122111) system. mdpi.com

A hydrophobic feature: often associated with the core scaffold itself or specific substituents. mdpi.com

The propanoic acid group of this compound would introduce an additional key feature, likely a hydrogen bond donor and/or a negatively ionizable center, which could be crucial for interaction with specific amino acid residues like arginine or lysine (B10760008) in a target protein. Pharmacophore models serve as 3D queries for virtual screening of compound databases to identify novel molecules with the potential for similar biological activity. ijper.org They also provide a clear rationale for the structure-activity relationships observed within a series of compounds, guiding further chemical synthesis and optimization. researchgate.net

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) 1 | C2-Carbonyl Oxygen of Isatin | H-bond with protein backbone NH |

| Hydrogen Bond Acceptor (HBA) 2 | C3-Carbonyl Oxygen of Isatin | H-bond with protein backbone NH |

| Aromatic Ring (AR) | Fused Benzene Ring of Isatin | Pi-pi stacking with aromatic residues (e.g., Phe, Tyr) |

| Hydrogen Bond Donor (HBD) | N1-Hydrogen of Isatin | H-bond with protein side-chain acceptors (e.g., Asp, Glu) |

| Negative Ionizable (NI) | Carboxylic Acid of Propanoic Group | Salt bridge with basic residues (e.g., Lys, Arg) |

In Silico Prediction of Physico-Chemical Properties Relevant to Biological Interactions

Beyond predicting biological activity, computational methods are widely used to estimate the fundamental physico-chemical properties of a molecule that govern its behavior in a biological system. nih.govresearchgate.net For this compound, properties such as lipophilicity (LogP) and polar surface area (PSA) are critical determinants of its ability to cross cell membranes and interact with targets. researchgate.netmdpi.com

LogP (Octanol-Water Partition Coefficient): This value is a measure of a compound's lipophilicity or hydrophobicity. It influences solubility, membrane permeability, and plasma protein binding. A balanced LogP is often sought in drug design. Various computational algorithms can predict LogP based on the molecule's structure.

PSA (Polar Surface Area): This is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. PSA is an excellent predictor of a drug's ability to permeate cell membranes.

These properties are often calculated as part of a compound's initial in silico profiling to ensure it has drug-like characteristics, often guided by frameworks like Lipinski's Rule of Five. mdpi.com For this compound, the presence of the dioxoindoline core contributes to its polarity, while the propanoic acid group significantly increases the PSA, which would influence its transport properties.

| Property | Predicted Value (Approximate) | Biological Relevance |

|---|---|---|

| Molecular Weight | 219.19 g/mol | Influences diffusion and size-based interactions. |

| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity and good aqueous solubility. |

| Topological Polar Surface Area (PSA) | ~80-90 Ų | Suggests potential for good cell membrane permeability. |

| Hydrogen Bond Donors | 2 | Potential for forming hydrogen bonds with biological targets. |

| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with biological targets. |

Mechanistic Biological Investigations of 3 2,3 Dioxoindolin 5 Yl Propanoic Acid in Vitro and in Silico Focus

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

Kinase Enzyme Profiling (e.g., VEGFR-2, PDGFRβ, FGFR) and Mechanism of Action

The indolin-2-one (oxindole) core is a foundational structure for a class of synthetic tyrosine kinase inhibitors. Notably, compounds with this scaffold have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and Fibroblast Growth Factor Receptors (FGFRs). For instance, the drug Sunitinib, which features an oxindole core, is a multi-kinase inhibitor targeting VEGFR and PDGFR. The mechanism of action for these inhibitors typically involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules involved in angiogenesis and cell proliferation.

While no specific kinase assay data for 3-(2,3-Dioxoindolin-5-yl)propanoic acid has been reported, its structural similarity to known kinase inhibitors suggests it could be a candidate for such activity. A standard approach to determine its inhibitory potential would involve in vitro kinase assays.

Table 1: Representative Kinase Inhibition Data for Indolinone Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference Compound |

|---|---|---|---|

| SU11248 (Sunitinib) | VEGFR-2 | 2 | - |

| SU11248 (Sunitinib) | PDGFRβ | 50 | - |

| SU4984 | FGFR1 | - | - |

This table presents data for structurally related indolinone compounds to provide context for the potential activity of this compound. IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Tyrosinase Inhibition and Kinetic Analysis

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain phenolic acid derivatives have been shown to inhibit tyrosinase. Although direct studies on this compound are not available, related propanoic acid derivatives have been investigated for their effects on tyrosinase.

Kinetic analysis of tyrosinase inhibition by novel compounds is crucial to understand their mechanism. This is often performed using Lineweaver-Burk or Dixon plots to determine whether the inhibition is competitive, non-competitive, or uncompetitive. For example, a competitive inhibitor would bind to the active site of the enzyme, competing with the substrate.

Other Enzyme Systems (e.g., Caspase-3, Monoamine Oxidase B) Perturbed by Related Indolinone Derivatives

The versatility of the indolinone scaffold extends to other enzyme systems. For instance, certain indole (B1671886) derivatives have been identified as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease.

Additionally, the regulation of apoptosis is a critical area of cancer research, and caspases are key enzymes in this process. Caspase-3 is a crucial executioner caspase. While direct inhibition of caspase-3 by this compound has not been reported, the broader family of indole-containing compounds has been explored for its ability to modulate apoptotic pathways, which can involve the activation of caspases.

Allosteric Modulation and Orthosteric Binding Site Characterization

Enzyme inhibitors can act through two primary mechanisms: orthosteric and allosteric modulation. Orthosteric inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity.

The indolinone-based kinase inhibitors, such as Sunitinib, are generally understood to be orthosteric inhibitors that compete with ATP. To characterize the binding mode of a novel compound like this compound, a combination of kinetic studies, structural biology (such as X-ray crystallography or NMR), and computational modeling would be necessary. These studies would elucidate whether the compound binds to the active site or an allosteric pocket, providing critical insights for further drug development.

Cell-Based Assays for Mechanistic Elucidation (In Vitro, Excluding Therapeutic Outcomes)

Antiproliferative Activity in Specific Cell Lines (Mechanism-Focused, e.g., cell cycle arrest, apoptosis induction pathways, DNA cleavage)

The potential of a compound to inhibit the growth of cancer cells is a primary focus of in vitro investigation. The antiproliferative activity of this compound would need to be evaluated against a panel of cancer cell lines.

Should antiproliferative activity be observed, further mechanistic studies would be essential to understand how the compound exerts its effects. These studies would investigate:

Cell Cycle Arrest: Flow cytometry analysis can determine if the compound causes cells to accumulate in a specific phase of the cell cycle (G0/G1, S, or G2/M), which would suggest interference with cell cycle progression machinery.

Apoptosis Induction: Assays such as Annexin V/propidium iodide staining can quantify the number of apoptotic cells. Further investigation into the molecular pathways could involve measuring the activation of key apoptotic proteins like caspases and the expression levels of Bcl-2 family proteins.

DNA Cleavage: Some anticancer agents function by directly or indirectly causing DNA damage. Assays like the comet assay or analysis of histone H2A.X phosphorylation (γH2A.X) can detect DNA strand breaks.

While specific data for this compound is not available, studies on related indole derivatives have shown the ability to induce cell cycle arrest and apoptosis in various cancer cell lines. For example, some indole compounds have been found to cause G2/M phase arrest and trigger apoptosis through caspase activation.

Table 2: Potential Mechanistic Assays for this compound

| Assay | Mechanism Investigated | Potential Outcome |

|---|---|---|

| MTT/SRB Assay | Antiproliferative Activity | Determination of IC50 values in various cancer cell lines. |

| Flow Cytometry (Propidium Iodide Staining) | Cell Cycle Analysis | Identification of cell cycle phase arrest (e.g., G1, S, G2/M). |

| Annexin V/PI Staining | Apoptosis Induction | Quantification of early and late apoptotic cells. |

| Western Blotting | Apoptotic Pathway Analysis | Detection of cleaved caspases, changes in Bcl-2 family proteins. |

This table outlines potential in vitro assays that could be used to elucidate the mechanism of action of this compound, based on the known activities of structurally related compounds.

Receptor Binding and Signaling Pathway Modulation Studies

The direct receptor binding profile of this compound is not extensively detailed in current literature. However, studies on structurally related compounds, particularly derivatives of the isatin (B1672199) (1H-indole-2,3-dione) core and other propanoic acids, provide significant insights into potential biological targets and mechanisms. Investigations into these analogs reveal interactions with various receptors, including nuclear receptors and G-protein coupled receptors, which modulate key signaling pathways.

For instance, derivatives containing a dioxoisoindoline moiety, which is structurally analogous to the dioxoindoline core, have been identified as modulators of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). PPARγ is a nuclear receptor crucial for regulating fatty acid storage and glucose metabolism nih.gov. In silico and in vitro studies of these analogs show that they can bind to the ligand-binding pocket of PPARγ, stabilizing specific conformations that differ from those induced by classical agonists. This binding modulates the expression of target genes involved in glucose and lipid homeostasis nih.gov.

Furthermore, derivatives of propanoic acid have been evaluated for their activity at N-methyl-d-aspartate (NMDA) receptors. Certain (R)-2-amino-3-triazolpropanoic acid analogues function as agonists at the glycine binding site on the GluN1 subunit of the NMDA receptor frontiersin.org. These compounds show subtype-specific activity, with a preference for GluN1/2C and GluN1/2D subtypes over GluN1/2A-B subtypes. Molecular dynamics simulations suggest that a triazole ring can act as a bioisostere for an amide, facilitating agonist binding and receptor activation frontiersin.org. While these compounds are not direct isatin derivatives, their study highlights the capacity of the propanoic acid scaffold to interact with critical central nervous system receptors.

Interaction with Cellular Components (e.g., DNA, RNA, Proteins)

The 2,3-dioxoindoline moiety and its derivatives are known to interact with various intracellular proteins, thereby influencing cellular functions. A significant area of investigation has been their role as enzyme inhibitors.

Protein Interactions (Enzyme Inhibition): Recent studies have focused on propanoic acid derivatives bearing a phthalimide structure (a dioxoisoindoline analogue) as inhibitors of DNA methyltransferase 1 (DNMT1) nih.gov. DNMT1 is a key enzyme for maintaining DNA methylation patterns, and its dysregulation is linked to cancer. Through protein affinity testing and radiometric assays, specific derivatives were confirmed as potent DNMT1 inhibitors. Molecular docking studies suggest that these molecules may bind to the S-adenosyl-l-methionine (SAM) binding site in DNMT1, preventing the transfer of methyl groups to DNA nih.gov. This interaction highlights a mechanism through which such compounds can exert epigenetic control.

Investigation of Oxidative Stress Induction and Related Cellular Responses

The indole nucleus, a core component of the subject molecule, is known to participate in redox processes. Research into related indole-3-propionic acid (IPA) derivatives has demonstrated significant effects on cellular responses to oxidative stress.

In studies using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in SH-SY5Y neuroblastoma cells, certain IPA-derived hydrazone hybrids exhibited strong neuroprotective effects mdpi.com. The cytoprotective activity was evaluated using the MTT assay to measure cell viability after exposure to H₂O₂. Mechanistic investigations showed that these compounds could suppress iron-induced lipid peroxidation and inhibit deoxyribose degradation, indicating potent antioxidant capabilities mdpi.com.

Further research on other complex heterocyclic compounds has explored the modulation of signaling pathways in response to oxidative stress. For example, a pan-caspase inhibitor was shown to protect human dermal papilla cells from H₂O₂-induced apoptosis mdpi.com. Treatment with this inhibitor attenuated the activation of caspase signaling and restored the downregulated expression of β-catenin, a critical component of the Wnt/β-catenin pathway. Additionally, the compound modulated the Akt/mTOR/p70S6K signaling pathway, which was activated by H₂O₂-induced stress mdpi.com. These findings illustrate that complex molecules can protect against oxidative damage not only by direct radical scavenging but also by intervening in critical cell survival and death signaling cascades. The 2,3-dioxoindoline core, being an electron-deficient system, could potentially influence cellular redox homeostasis, a hypothesis that warrants further investigation.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies have provided valuable information on how molecular modifications affect their potency as enzyme inhibitors and receptor modulators.

Influence of Functional Groups on In Vitro Biological Endpoints

SAR analyses of related dioxoisoindoline and propanoic acid derivatives have revealed that the nature and position of substituents on the aromatic rings are critical for biological activity.

In a study of DNMT1 inhibitors based on a 2-(1,3-dioxoisoindoline-2-yl)propanoic acid scaffold, modifications to an attached carbazole ring significantly influenced inhibitory activity nih.gov. Introducing substituents, particularly electron-withdrawing or bulky groups, onto the carbazole ring was found to enhance the inhibitory potency against DNMT1. For example, a trichloro-substituted derivative showed significantly higher activity than the unsubstituted parent compound nih.gov.

Similarly, in a series of indan acid derivatives studied for anti-inflammatory activity, the presence of methoxy substituents on the indan nucleus was important for potency core.ac.uk. Specifically, 3-(6-methoxyindan-1-yl)-propionic acid showed better activity than its unsubstituted counterpart, indicating that electron-donating groups can positively modulate the biological response in certain contexts core.ac.uk.

| Compound ID | Substituent on Carbazole Ring | IC₅₀ (µM) |

|---|---|---|

| RG108 (Reference) | N/A (Indole Ring) | >250 |

| 7r-S | 3,6-di-tert-butyl | 8.147 |

| 7t-S | 1,3,6-trichloro | 0.777 |

Positional Isomerism and Stereochemical Effects on Activity

The spatial arrangement of atoms and functional groups is a key determinant of biological activity, as it governs the interaction with chiral biological targets like enzymes and receptors.

Stereochemistry has been shown to be a critical factor for the activity of 2-(1,3-dioxoisoindolin-2-yl)propanoic acid derivatives as DNMT1 inhibitors. Comparative studies revealed that the S-configuration isomers consistently demonstrated greater inhibitory activity than the corresponding R-configuration isomers nih.gov. This stereoselectivity strongly suggests a specific chiral recognition at the enzyme's binding site, where one enantiomer achieves a more favorable orientation for interaction than the other.

Positional isomerism also plays a significant role. In SAR studies of indan acid derivatives, moving a methoxy substituent from the 6-position to other positions on the indan ring altered the anti-inflammatory and analgesic profile, highlighting that the specific location of a functional group is as important as its presence core.ac.uk. This underscores the importance of a precise three-dimensional pharmacophore for optimal biological activity.

Antimicrobial Activity Studies (In Vitro)

The isatin (1H-indole-2,3-dione) scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives of this compound and related structures have been evaluated for their in vitro activity against a range of bacterial and fungal pathogens.

Studies on spiro-indoline-dione derivatives, which contain the core 2,3-dioxoindoline structure, have demonstrated notable antimicrobial effects. These compounds were tested against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus, and the yeast Candida albicans nih.gov. Certain derivatives, particularly those containing nitro functional groups, exhibited the strongest activity against both bacterial strains tested. The minimum inhibitory concentration (MIC) values for the most active compounds were in the range of 750 µg/mL against S. aureus nih.gov.

Similarly, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been shown to possess good antimicrobial activity against C. albicans, Escherichia coli, and S. aureus at a concentration of 64 µg/mL mdpi.comnih.gov. Furthermore, studies on prenylated phenylpropanoids demonstrated that specific structural features, such as a free phenolic hydroxyl group, are crucial for activity against oral bacteria like Streptococcus mutans mdpi.com. These findings suggest that the propanoic acid moiety, in combination with a suitable heterocyclic core like dioxoindoline, could yield compounds with significant antimicrobial potential.

| Compound ID | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound 4b | Staphylococcus aureus | 750 |

| Enterococcus faecalis | 1500 | |

| Compound 4h (Nitro-substituted) | Staphylococcus aureus | 750 |

| Enterococcus faecalis | 375 |

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Isatin derivatives have demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.govekb.eg The antibacterial efficacy of these compounds is often attributed to the isatin nucleus, which can be readily modified to enhance its biological activity. amazonaws.com

Studies on various isatin derivatives have reported promising Minimum Inhibitory Concentration (MIC) values against several bacterial strains. For instance, certain isatin-based Schiff bases have shown potent activity against Staphylococcus aureus and Escherichia coli. nih.gov In some cases, the activity of these synthetic derivatives has been found to be comparable or even superior to standard antibiotics like amoxicillin. nih.gov

The antibacterial activity of isatin derivatives is influenced by the nature and position of substituents on the isatin ring. For example, the introduction of a halogen atom or a bulky aromatic group can significantly modulate the antibacterial potency. brieflands.com A series of isatin derivatives were synthesized and evaluated for their activity against various bacterial strains, with some compounds showing notable efficacy.

| Isatin Derivative | Bacterial Strain | MIC (µg/mL) |

| Compound 3c (an isatin Schiff base derivative) | Staphylococcus aureus | >16 |

| Compound 3c (an isatin Schiff base derivative) | Escherichia coli | <1 |

| Isatin-sulfonamide hybrids | Gram-positive and Gram-negative bacteria | 0.007-0.49 |

| Isatin thiosemicarbazone hybrids | S. aureus, E. coli, MRSA | ~8 |

This table presents a selection of reported MIC values for various isatin derivatives against different bacterial strains and is intended to be illustrative of the potential antibacterial activity of this class of compounds.

Antifungal and Antiviral Activities

In addition to their antibacterial properties, isatin derivatives have also been investigated for their antifungal and antiviral activities. semanticscholar.orgbenthamscience.com Several studies have reported the synthesis of isatin derivatives with significant inhibitory effects against various fungal and viral pathogens.

The antifungal activity of isatin derivatives has been demonstrated against a range of fungal species, including Candida albicans and Aspergillus niger. brieflands.comsphinxsai.com The mechanism of antifungal action is thought to involve the inhibition of essential fungal enzymes. nih.gov

The antiviral potential of isatin derivatives is also a subject of ongoing research. nih.govasianpubs.org These compounds have been shown to inhibit the replication of various viruses, including influenza virus and human immunodeficiency virus (HIV). semanticscholar.orgnih.gov The antiviral activity is often linked to the ability of the isatin scaffold to interact with viral enzymes and proteins that are crucial for the viral life cycle. nih.gov

| Isatin Derivative | Fungal/Viral Strain | Activity |

| Isatin derivatives | Candida albicans, Aspergillus niger | Moderate to high antifungal activity |

| Isatin N-Mannich bases | HIV-1, HIV-2 | Potent inhibitors of HIV replication |

| Isatin-lamivudine hybrids | HIV-1 | Potent antiviral activity |

| N-substituted isatin derivatives | SARS-CoV-2 main protease | Potent inhibitors |

This table summarizes the reported antifungal and antiviral activities of selected isatin derivatives, highlighting the broad-spectrum antimicrobial potential of this compound class.

Mechanistic Investigations of Microbial Growth Inhibition

The mechanisms through which isatin derivatives inhibit microbial growth are multifaceted and appear to involve multiple cellular targets. One proposed mechanism is the inhibition of bacterial cell wall synthesis. nih.gov This is a common target for many established antibiotics.

Another potential mechanism is the interference with bacterial cell fusion, which would disrupt essential processes like horizontal gene transfer and biofilm formation. nih.gov Biofilm formation is a critical step in the development of chronic infections, and its inhibition is a key strategy in the development of new antimicrobial agents. longwood.edu

Furthermore, in silico studies have suggested that isatin derivatives can bind to and inhibit the activity of crucial microbial enzymes, such as glucosamine-6-phosphate synthase and dihydropteroate synthase, which are involved in essential metabolic pathways. nih.govresearchgate.net The inhibition of these enzymes would lead to the disruption of vital cellular processes and ultimately, cell death.

In Silico Prediction of Biological Interactions and Target Identification

Computational methods, such as molecular docking and virtual screening, have been instrumental in elucidating the potential biological targets of isatin derivatives and predicting their interactions at a molecular level. amazonaws.comnih.gov These in silico approaches allow for the rapid screening of large libraries of compounds against various biological targets, thereby accelerating the drug discovery process.

Molecular docking studies have been employed to investigate the binding of isatin derivatives to the active sites of various microbial enzymes. nih.gov These studies have revealed that the isatin scaffold can form stable interactions with key amino acid residues in the active site of these enzymes, leading to their inhibition. For example, docking studies have identified glucosamine-6-phosphate synthase and dihydropteroate synthase as potential targets for the antibacterial and antifungal activity of isatin derivatives. nih.govresearchgate.net

In silico studies have also been used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of isatin derivatives. researchgate.net These predictions are crucial for assessing the drug-like properties of these compounds and for guiding the design of new derivatives with improved pharmacokinetic profiles.

| Compound Class | Predicted Target | In Silico Method |

| Isatin derivatives | Glucosamine-6-phosphate synthase, Dihydropteroate synthase | Molecular Docking |

| Isatin-oxidiazole hybrids | Mpro protein (SARS-CoV-2) | Molecular Docking |

| Isatin-piperazine hybrid | SARS-CoV-2 main protease | Molecular Docking |

| Isatin sulfonamide | Sterol 14-alpha demethylase (Black fungus) | Molecular Docking |

This table provides examples of in silico studies on isatin derivatives, showcasing the use of computational methods to predict biological targets and interactions.

Exploration of Non Biomedical and Emerging Applications of 2,3 Dioxoindoline 5 Yl Propanoic Acid

Environmental Applications (e.g., Remediation, Detection)No studies were found that explore the potential of 3-(2,3-Dioxoindolin-5-yl)propanoic acid in environmental remediation or as a tool for environmental detection.

It is possible that research into the non-biomedical applications of this specific compound is not yet in the public domain, is still in very early stages, or that its primary applications are focused within the biomedical field, which was explicitly excluded from the scope of this article. Therefore, the creation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline is not feasible based on the current body of scientific knowledge.

Future Perspectives and Unexplored Research Avenues for 3 2,3 Dioxoindolin 5 Yl Propanoic Acid

Development of Novel and Sustainable Synthetic Routes